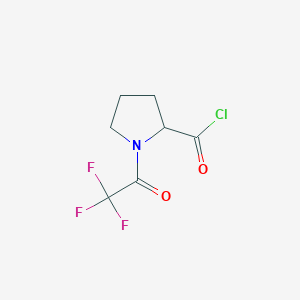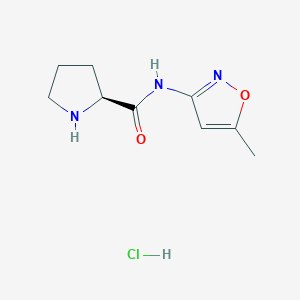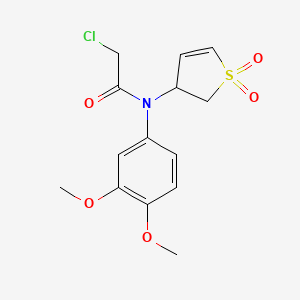
3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione is a sulfur-containing heterocyclic compound This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom The sulfonyl group attached to the propane chain adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione typically involves the reaction of thiophene derivatives with sulfonylating agents. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the sulfonylation reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group.
2,5-Dihydrothiophene-1,1-dioxide: Lacks the propane-sulfonyl group but has similar reactivity.
Propane-1-sulfonic acid: Contains the sulfonic acid group but lacks the thiophene ring.
Uniqueness
3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione is unique due to the combination of the thiophene ring and the propane-sulfonyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-propylsulfonyl-2,5-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S2/c1-2-4-13(10,11)7-3-5-12(8,9)6-7/h3H,2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHHGHJPGNDKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7849606.png)
![1-phenyl-6-(prop-2-en-1-yl)-3-(thiophen-2-yl)-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B7849615.png)
![1-(4-Methylpiperazin-1-yl)-3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-one](/img/structure/B7849637.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-one](/img/structure/B7849642.png)
![3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B7849650.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride](/img/structure/B7849660.png)
![2-(2,2-dimethoxyethylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B7849667.png)




![3-[[3-(1,1,3-Trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoic acid](/img/structure/B7849706.png)
![4-[[4-Chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7849709.png)
![5-[[2-Chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7849713.png)
